(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;hydrochloride
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Overview
Description
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone typically involves the reaction of 6-bromopyridine with 1-methylpiperidine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lasmiditan: A compound with a similar structure used in the treatment of migraines.
(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone: A precursor in the synthesis of (6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone.
Uniqueness
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;/h2-4,9H,5-8H2,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUZTACGIDUJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613678-10-7 |
Source
|
Record name | Methanone, (6-amino-2-pyridinyl)(1-methyl-4-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613678-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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